molecular formula C8H11BrClNO B1374310 (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride CAS No. 468740-89-8

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride

Cat. No.: B1374310
CAS No.: 468740-89-8
M. Wt: 252.53 g/mol
InChI Key: ITDCEEMCJJUSBB-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromophenyl group, and an ethan-1-ol moiety, making it a versatile molecule for chemical synthesis and research applications.

Scientific Research Applications

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromobenzaldehyde.

    Reduction: The 3-bromobenzaldehyde is reduced to 3-bromobenzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The 3-bromobenzyl alcohol undergoes amination to form (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide or sodium methoxide.

Major Products:

    Oxidation: Formation of 3-bromoacetophenone.

    Reduction: Formation of (1S)-2-amino-1-(3-bromophenyl)ethanamine.

    Substitution: Formation of 3-azido-1-(1S)-2-aminoethanol.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

  • (1S)-2-amino-1-(4-bromophenyl)ethan-1-ol hydrochloride
  • (1S)-2-amino-1-(2-bromophenyl)ethan-1-ol hydrochloride
  • (1S)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride

Comparison:

  • Uniqueness: The position of the bromine atom on the phenyl ring (meta position) in (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride distinguishes it from its ortho and para analogs, potentially leading to different reactivity and biological activity.
  • Reactivity: The meta-substituted compound may exhibit unique reactivity patterns compared to its ortho and para counterparts.
  • Biological Activity: The biological activity of the compound may vary based on the position of the substituent on the phenyl ring.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-2-amino-1-(3-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDCEEMCJJUSBB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
Reactant of Route 3
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
Reactant of Route 5
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
Reactant of Route 6
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.